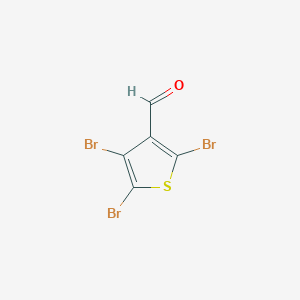

2,4,5-tribromothiophene-3-carbaldehyde

Beschreibung

2,4,5-tribromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5HBr3OS and a molecular weight of 348.84 g/mol. This compound is characterized by the presence of a thiophene ring substituted with a formyl group at the 3-position and bromine atoms at the 2, 4, and 5 positions. It is used in various scientific experiments and has applications in different fields of research.

Eigenschaften

IUPAC Name |

2,4,5-tribromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISJOJVNWWFESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(SC(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484385 | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61200-58-6 | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2,4,5-tribromothiophene-3-carbaldehyde typically involves the bromination of 3-Thiophenecarboxaldehyde. The reaction conditions for this process include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2,4,5-tribromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,4,5-tribromothiophene-3-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving the interaction of organoselenium and sulfur compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,5-tribromothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The formyl group and bromine atoms play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

2,4,5-tribromothiophene-3-carbaldehyde can be compared with other similar compounds, such as:

3-Thiophenecarboxaldehyde: Lacks the bromine substitutions, making it less reactive in certain chemical reactions.

2-Thiophenecarboxaldehyde: Has the formyl group at the 2-position instead of the 3-position, leading to different reactivity and applications.

3-Furancarboxaldehyde: Contains a furan ring instead of a thiophene ring, resulting in different chemical properties and uses.

Biologische Aktivität

2,4,5-Tribromothiophene-3-carbaldehyde (CAS No. 61200-58-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with three bromine atoms and an aldehyde functional group. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to interact with various enzymes, potentially leading to inhibition or modulation of their activity. For instance, it may inhibit cytochrome P450 enzymes involved in drug metabolism, affecting the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : The compound can alter cell signaling pathways by interacting with receptors or transcription factors, thereby influencing gene expression and cellular responses .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy varies with concentration and specific microbial targets.

Antimicrobial Properties

Recent research highlights the compound's potential as an antimicrobial agent. It has demonstrated effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial drugs.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anticancer Activity

Studies have also explored the anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 8 |

| A549 (Lung) | 15 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

- Anticancer Mechanisms : Another investigation focused on the compound's anticancer mechanisms in MCF-7 cells. The study revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest moderate absorption and distribution profiles in animal models. However, toxicity assessments indicate that high doses may lead to hepatotoxicity and nephrotoxicity.

| Parameter | Value |

|---|---|

| Molecular Weight | 343.85 g/mol |

| LogP | 3.45 |

| Toxicity (LD50) | >200 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.